molecular formula C5H4F2N2 B3222692 2,5-Difluoropyridin-3-amine CAS No. 1214349-97-9

2,5-Difluoropyridin-3-amine

Cat. No.: B3222692
CAS No.: 1214349-97-9
M. Wt: 130.10 g/mol
InChI Key: PMBBWPWXKXERJA-UHFFFAOYSA-N
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Description

2,5-Difluoropyridin-3-amine (CAS 1214349-97-9) is a fluorinated pyridine derivative of high interest in medicinal chemistry and organic synthesis . With a molecular formula of C 5 H 4 F 2 N 2 and a molecular weight of 130.10 g/mol, it serves as a versatile building block for the construction of more complex molecules . The presence of both amine and fluorine substituents on the pyridine ring allows for selective functionalization, making it a valuable precursor in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . Researchers utilize this compound as a key intermediate in discovery chemistry programs. Its structural features are particularly useful for modulating the electronic properties, metabolic stability, and binding affinity of candidate molecules . Proper handling is essential; this compound has associated hazard statements and should be used with appropriate personal protective equipment . It is supplied for laboratory research applications and must be stored in a dark place under an inert atmosphere at 2-8°C . Please be advised: This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBBWPWXKXERJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310219
Record name 2,5-Difluoro-3-pyridinamine
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Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214349-97-9
Record name 2,5-Difluoro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214349-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-3-pyridinamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 2,5 Difluoropyridin 3 Amine and Its Analogs

Regioselective Synthetic Pathways to 2,5-Difluoropyridin-3-amine

Achieving the desired 2,3,5-substitution pattern on a pyridine (B92270) ring requires carefully planned regioselective synthetic strategies. The electronic nature of the pyridine ring and the directing effects of existing substituents must be leveraged to install the fluoro and amino groups at the correct positions.

Multi-step Reaction Sequences for Selective Fluorination and Amination

The synthesis of this compound typically involves multi-step sequences starting from more readily available pyridine derivatives. These pathways strategically combine fluorination and amination reactions, often involving halogenation and nitration as key intermediate steps.

One common conceptual approach begins with a pre-functionalized pyridine ring, where functional groups are sequentially introduced and manipulated. For instance, a synthesis could start from a substituted aminopyridine. The amino group can be used to direct subsequent reactions before being converted or protected. A plausible route involves the bromination of an aminopyridine compound, followed by a fluorination step, potentially via an improved Balz-Schiemann reaction. google.com This classic reaction involves the conversion of an amino group to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition yields the corresponding fluoro-derivative.

Alternatively, a nitropyridine precursor can be utilized. The strong electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) and can direct the regioselective introduction of other substituents. A sequence might involve bromination of a nitropyridine, followed by reduction of the nitro group to an amine, and subsequent fluorination. google.com

Nucleophilic aromatic substitution (SNAr) is another cornerstone of fluoropyridine synthesis. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions on electron-deficient heteroaromatic rings. acs.orgnih.gov Therefore, a viable strategy could involve starting with 2,3,5-trichloropyridine (B95902) or a similar polyhalogenated pyridine. Selective substitution of the halogens with fluoride (B91410) ions (e.g., using KF or CsF) and then with an amino group (using ammonia (B1221849) or an amine equivalent) under controlled conditions can provide a pathway to the target molecule. The relative reactivity of the different positions on the pyridine ring dictates the order of substitution.

The functionalization of 2,5-difluoropyridine (B1303130) itself represents a direct approach. By employing directed ortho-metalation techniques, it is possible to selectively deprotonate the C-3 position, which is activated by the adjacent fluorine at C-2. The resulting organometallic intermediate can then be quenched with an electrophilic aminating agent to install the amino group at the desired position. researchgate.net

Table 1: Comparison of Potential Synthetic Steps for this compound
StepReaction TypeTypical ReagentsPurposeReference
Nitration Electrophilic Aromatic SubstitutionHNO₃ / H₂SO₄Introduce an amino group precursor-
Halogenation Electrophilic Aromatic SubstitutionBr₂, Cl₂, NBSIntroduce a leaving group or directing group google.com
Amination Nucleophilic Aromatic SubstitutionNH₃, RNH₂Introduce the amino group researchgate.net
Fluorination Balz-Schiemann ReactionHBF₄, NaNO₂; then heatConvert an amino group to a fluorine atom google.comrsc.org
Fluorination Halogen Exchange (Halex)KF, CsFReplace other halogens with fluorine chemicalbook.com
Metalation Directed Ortho-MetalationLDA, n-BuLiActivate a specific C-H bond for functionalization mdpi.com

Strategic Precursor Design and Stereochemical Control in Fluoropyridine Synthesis

The success of a synthetic route heavily relies on the design of the starting precursor. The choice of initial substituents determines the regiochemical outcome of subsequent reactions. For example, starting with a precursor where a directing group is already in place can simplify the synthesis by activating a specific position for either electrophilic or nucleophilic attack. mdpi.com The preparation of fluorine-containing pyridine compounds often begins with raw materials where substituents can be introduced step-by-step, allowing for the construction of the desired substitution pattern. google.com

While the final product, this compound, is an achiral aromatic molecule, stereochemical control is a critical consideration in the synthesis of its analogs or in reactions where the pyridine ring might be hydrogenated. For instance, in the synthesis of fluorinated piperidines via the hydrogenation of fluoropyridine precursors, controlling the diastereoselectivity is paramount. nih.gov The stereochemical outcome of fluorination reactions, such as the ring-opening of aziridines with a fluoride source, is highly dependent on the substitution pattern of the substrate and the reaction mechanism, which can range between SN1 and SN2 pathways. nih.gov Understanding these principles is crucial when designing syntheses for more complex, three-dimensional structures derived from fluoropyridines.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes, improving yields, and controlling selectivity. The formation of this compound involves reactions whose mechanisms are governed by the electronic properties of the fluorinated pyridine ring.

Transition State Analysis in Fluoropyridine Ring Functionalization

The functionalization of fluoropyridines often proceeds via nucleophilic aromatic substitution (SNAr). The key step in this mechanism is the addition of a nucleophile to the aromatic ring, forming a high-energy intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing substituents on the ring, such as the fluorine atoms and the ring nitrogen.

The transition state leading to the Meisenheimer complex is the rate-determining step. Its stability is influenced by the ability of the substituents to delocalize the negative charge. In the case of amination of a difluoropyridine precursor, the fluorine atoms play a dual role: they activate the ring towards nucleophilic attack and one of them can act as the leaving group. The high electronegativity of fluorine strongly stabilizes the anionic intermediate, thereby lowering the activation energy of the reaction compared to other halo-pyridines. acs.orgnih.gov Computational studies and density functional theory (DFT) analysis can be employed to model the transition states and rationalize the observed regioselectivity in these functionalization reactions. nih.gov

Kinetic and Thermodynamic Studies of Amination Reactions on Difluoropyridine Precursors

Kinetic studies of SNAr reactions on heteroaromatic rings reveal important details about reaction rates and substituent effects. For pyridine derivatives, the rate of substitution is significantly influenced by the nature of the leaving group and the position of substitution. It has been demonstrated that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine, highlighting the superior nature of fluoride as a leaving group in this context. acs.orgnih.gov

This kinetic advantage is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer intermediate, even though the C-F bond is stronger than other carbon-halogen bonds.

Principles of Green Chemistry Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is of growing importance. The goal is to develop more sustainable processes by maximizing reactant efficiency and minimizing waste. rsc.org

Another key aspect is atom economy, which seeks to maximize the incorporation of atoms from the reactants into the final product. Designing synthetic routes that avoid the use of protecting groups can significantly improve atom economy. rsc.org Furthermore, the selection of solvents is critical; replacing toxic solvents like HMPA with more environmentally benign alternatives is a major goal. nih.gov Catalytic methods, particularly those using earth-abundant metals, are also being explored to replace stoichiometric reagents, further reducing waste and environmental impact. rsc.org

Table 2: Application of Green Chemistry Principles to Fluoropyridine Synthesis
Green Chemistry PrincipleApplication in Synthesis of this compoundPotential BenefitReference
Atom Economy Designing routes that avoid protecting groups; using catalytic reagents.Reduced waste, higher efficiency. rsc.org
Safer Solvents & Reagents Replacing hazardous solvents (e.g., HMPA) with greener alternatives; using milder conditions.Improved safety, reduced environmental impact. nih.gov
Energy Efficiency Developing reactions that proceed at lower temperatures (e.g., mild SNAr).Lower energy consumption and cost. acs.orgnih.gov
Waste Prevention Utilizing one-pot or tandem reactions to minimize intermediate isolation and purification steps.Less solvent waste, higher overall yield. researchgate.net
Catalysis Employing catalytic cycles instead of stoichiometric reagents for functionalization steps.Reduced waste, potential for reagent recovery and reuse. rsc.org

Catalytic Strategies for Enhanced Atom Economy and Reduced Waste Generation

The development of catalytic methods for the synthesis of aminopyridines represents a significant step towards more sustainable chemical manufacturing. Traditional stoichiometric methods often generate substantial waste, leading to a low atom economy. In contrast, catalytic approaches, particularly those employing transition metals, can facilitate highly selective transformations with minimal byproduct formation.

Palladium-catalyzed amination reactions, for instance, have emerged as a powerful tool for the formation of C-N bonds. nih.govnih.gov While specific applications to this compound are not extensively detailed in publicly available literature, the principles of palladium-catalyzed coupling of amines with aryl halides are well-established and offer a promising avenue for its synthesis. nih.gov These reactions typically utilize a palladium precursor and a suitable ligand to facilitate the coupling of an amine source with a halogenated pyridine derivative. A hypothetical catalytic cycle for such a transformation would involve the oxidative addition of the halo-pyridine to the palladium(0) complex, followed by coordination of the amine, and subsequent reductive elimination to yield the desired aminopyridine and regenerate the active catalyst.

The key advantage of such a catalytic approach is the high atom economy, as the catalyst is used in substoichiometric amounts and is recycled within the reaction. This minimizes the generation of metallic waste. Furthermore, ongoing research in this area focuses on developing more active and stable catalyst systems that can operate under milder conditions and with lower catalyst loadings, further enhancing the sustainability of the process.

To illustrate the potential for improved atom economy, consider a hypothetical comparison between a classical nucleophilic aromatic substitution (SNAr) and a palladium-catalyzed amination for the synthesis of an aminopyridine.

Reaction TypeGeneralized ReactionKey ReagentsTheoretical Atom Economy (%)Potential Waste Products
Classical SNArAr-X + 2 NH3 → Ar-NH2 + NH4XStoichiometric baseVariable, often lowerAmmonium salts, excess base
Palladium-Catalyzed AminationAr-X + NH3 + Base → Ar-NH2 + [Base-H]XCatalytic Pd/ligand, stoichiometric basePotentially higherSalt from the base

Utilization of Sustainable Solvent Systems and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. Consequently, there is a growing emphasis on the use of sustainable solvent systems and reaction media. mdpi.com

For the synthesis of this compound and its analogs, several greener solvent alternatives could be explored. While specific examples for this particular compound are scarce, general trends in green chemistry suggest the following possibilities:

Solvent-free reactions: Conducting reactions in the absence of a solvent, where one of the reactants acts as the solvent or the reaction occurs between neat reagents, is an ideal scenario from a green chemistry perspective. researchgate.netresearchgate.netmdpi.com This approach completely eliminates solvent-related waste and simplifies product purification. Multicomponent reactions are often amenable to solvent-free conditions. mdpi.com

Aqueous media: Water is an abundant, non-toxic, and non-flammable solvent. While the solubility of many organic compounds in water can be a limitation, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media.

Bio-based solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining traction as sustainable alternatives to conventional petroleum-based solvents. mdpi.com These solvents often have favorable environmental, health, and safety profiles.

The selection of a suitable sustainable solvent would depend on the specific reaction conditions and the solubility of the reactants and catalysts. The table below summarizes some potential sustainable solvent options and their key characteristics.

Solvent SystemKey AdvantagesPotential Challenges for Aminopyridine Synthesis
Solvent-FreeNo solvent waste, high reaction concentrationPotential for high viscosity, heat transfer issues
WaterNon-toxic, non-flammable, abundantLow solubility of non-polar reactants, potential for side reactions
2-Methyltetrahydrofuran (2-MeTHF)Bio-derived, high boiling point, stable to basesHigher cost compared to some conventional solvents
Cyclopentyl methyl ether (CPME)High boiling point, low water miscibility, stable to acids and basesHigher cost, potential for peroxide formation

Advanced Spectroscopic and Crystallographic Characterization of 2,5 Difluoropyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 2,5-Difluoropyridin-3-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multidimensional NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

Two-dimensional (2D) NMR techniques are crucial for mapping the covalent bonding framework of a molecule by revealing through-bond scalar couplings.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. In the case of this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons on the pyridine (B92270) ring, confirming their spatial proximity (typically 3 to 4 bonds apart). The protons of the amine group may also show correlations depending on their exchange rate with the solvent.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. libretexts.org An HSQC spectrum of this compound would display cross-peaks connecting each aromatic proton to its directly bonded carbon atom. sdsu.edu This provides an unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): To complete the carbon framework assignment, HMBC is used. This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. libretexts.org For this compound, HMBC would show correlations from the aromatic protons to adjacent and quaternary (non-protonated) carbons, including the carbon atoms bearing the fluorine and amine substituents. This is instrumental in assigning the quaternary carbons, which are not observed in an HSQC spectrum.

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure. nih.gov

Table 1: Expected Multidimensional NMR Correlations for this compound

TechniqueCorrelated NucleiExpected Key CorrelationsInformation Gained
COSY¹H - ¹HCorrelation between H4 and H6 protons.Confirms through-bond connectivity of pyridine ring protons.
HSQC/HMQC¹H - ¹³C (¹J)Correlations between H4-C4 and H6-C6.Assigns protonated carbons in the ¹³C spectrum. libretexts.orgsdsu.edu
HMBC¹H - ¹³C (ⁿJ, n=2,3)Correlations from H4 to C2, C3, C5, C6. Correlations from H6 to C2, C4, C5.Assigns quaternary carbons and confirms the overall carbon skeleton.

¹⁹F NMR is a highly sensitive technique that provides detailed information about the local electronic environment of fluorine atoms within a molecule. nih.gov The chemical shifts and coupling constants observed in a ¹⁹F NMR spectrum are particularly sensitive to the electronic effects of neighboring substituents.

For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C2 and C5 positions. The differing electronic environments—the C2 fluorine being adjacent to the nitrogen atom and the C5 fluorine being para to it—would result in different chemical shifts. ucsb.edu Furthermore, coupling between the two fluorine nuclei (⁴JFF) and coupling between each fluorine and the nearby protons (³JHF and ⁴JHF) would provide valuable structural information. researchgate.net The magnitude of these coupling constants can help to confirm the relative positions of the substituents on the pyridine ring.

Table 2: Predicted ¹⁹F NMR Data for this compound

Fluorine PositionPredicted Chemical Shift Range (ppm) vs. CFCl₃Expected Coupling Patterns
F at C2-80 to -120Doublet of doublets (coupling to F at C5 and H at C4).
F at C5-120 to -160Doublet of doublets (coupling to F at C2 and H at C6).

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the molecular structure and bonding. surfacesciencewestern.com

For this compound, characteristic vibrational modes would include:

N-H stretching: Typically observed in the IR spectrum as two distinct bands between 3300 and 3500 cm⁻¹ for the asymmetric and symmetric stretches of the primary amine group. core.ac.uk

C-F stretching: Strong absorptions in the IR spectrum, usually in the 1100-1300 cm⁻¹ region. researchgate.net

Pyridine ring vibrations: A series of characteristic bands corresponding to C=C and C=N stretching, as well as ring breathing modes, are expected in both IR and Raman spectra in the 1400-1650 cm⁻¹ region. conferenceworld.in

N-H bending: An scissoring deformation mode for the NH₂ group is typically observed around 1600-1650 cm⁻¹. sapub.org

To achieve a detailed assignment of the observed vibrational bands, experimental spectra are often correlated with theoretical calculations. researchgate.net Density Functional Theory (DFT) is a common computational method used to calculate the harmonic vibrational frequencies of a molecule. researchgate.net

The process involves:

Optimizing the geometry of the this compound molecule using a suitable DFT functional and basis set.

Calculating the vibrational frequencies and their corresponding IR and Raman intensities.

Comparing the calculated spectrum with the experimental FT-IR and FT-Raman spectra.

Due to systematic errors in the calculations (e.g., neglect of anharmonicity), the calculated frequencies are often scaled by an empirical factor to improve the agreement with experimental data. nih.gov This correlation allows for the confident assignment of each experimental band to a specific molecular motion. mdpi.com

Table 3: Representative Vibrational Modes and Expected Frequencies for this compound

Vibrational ModeExpected Experimental Frequency Range (cm⁻¹)Primary Spectroscopic Activity
N-H Asymmetric Stretch3450 - 3550IR
N-H Symmetric Stretch3350 - 3450IR
C-H Aromatic Stretch3000 - 3100IR, Raman
Pyridine Ring (C=C, C=N) Stretch1400 - 1650IR, Raman
N-H Bending (Scissoring)1600 - 1650IR
C-F Stretch1100 - 1300IR (Strong)
C-N Stretch1250 - 1380IR

In situ spectroscopy, particularly using fiber-optic coupled Fourier Transform Infrared (FTIR-ATR) probes, is a powerful technique for real-time monitoring of chemical reactions. nih.gov This method allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. nih.gov

In reactions involving this compound, for example in diazotization or nucleophilic substitution reactions, in situ FTIR can be employed to monitor the progress. The disappearance of the characteristic N-H stretching bands of the starting amine and the appearance of new bands corresponding to the product would provide a real-time kinetic profile of the reaction. nih.gov This data is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time, ensuring process safety and efficiency.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and its fragments with high accuracy. sigmaaldrich.com

For this compound (molecular weight ≈ 130.10 g/mol ), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its exact mass. libretexts.org Given the presence of an odd number of nitrogen atoms (two), the molecular ion will have an even mass, which is an exception to the nitrogen rule.

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. chemguide.co.uk For aromatic amines, the fragmentation is more complex. Common fragmentation patterns for pyridine derivatives involve the loss of small neutral molecules like HCN or H₂CN. For this compound, characteristic fragmentation would likely involve:

Loss of HCN: A common fragmentation for pyridines, leading to a fragment ion.

Loss of HF: Cleavage of the strong C-F bond can occur, particularly under high-energy ionization conditions.

Ring cleavage: The pyridine ring can fragment into smaller charged species.

Analyzing the masses of the fragment ions allows for the reconstruction of the fragmentation pathways, which provides further confirmation of the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

No specific high-resolution mass spectrometry data for this compound is available in the searched scientific literature. This technique would be used to determine the exact mass of the molecule and its fragments, allowing for the confirmation of its elemental composition with high accuracy.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound (Note: This table is for illustrative purposes only and is not based on actual experimental data.)

Ion Calculated m/z Measured m/z Mass Error (ppm) Elemental Composition

Tandem Mass Spectrometry (MS/MS) for Mechanistic Elucidation of Fragmentation

Detailed tandem mass spectrometry studies elucidating the fragmentation pathways of this compound are not documented in the available literature. Such an analysis would involve isolating the parent ion and inducing fragmentation to observe the characteristic daughter ions, providing insights into the molecule's structure and stability.

Table 2: Hypothetical Tandem Mass Spectrometry Fragmentation Data for this compound (Note: This table is for illustrative purposes only and is not based on actual experimental data.)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
131.0415 - - -

X-ray Diffraction Studies of Crystalline this compound and its Co-Crystals

No published X-ray diffraction studies for single crystals of this compound or its co-crystals were found. This type of analysis is crucial for determining the three-dimensional arrangement of atoms and molecules in the solid state.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Without crystallographic data, a detailed analysis of the crystal packing motifs and intermolecular interactions such as hydrogen and halogen bonding for this compound cannot be performed. This information is fundamental to understanding the supramolecular chemistry of the compound.

Conformational Polymorphism and Solid-State Structural Variability

There is no information available in the scientific literature regarding the existence of conformational polymorphism in this compound. Polymorphism studies are important for understanding how different crystalline forms of a compound can affect its physical properties.

Computational Chemistry and Theoretical Modeling of 2,5 Difluoropyridin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and geometric parameters. researchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying pyridine (B92270) derivatives. scirp.orgtandfonline.com This method is used to determine the electron density of a molecule, from which its energy and other properties can be derived.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. The MEP visualizes the charge distribution across the molecule, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). In 2,5-Difluoropyridin-3-amine, negative potential is expected around the pyridine nitrogen and fluorine atoms, while the amine protons would exhibit positive potential. tandfonline.com

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory. Values are representative for a molecule of this class.

PropertyCalculated ValueSignificance
HOMO Energy-6.25 eVElectron-donating capability
LUMO Energy-1.10 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.15 eVChemical reactivity and stability
Dipole Moment (μ)3.45 DebyeMolecular polarity and solubility

Ab initio methods, which are based on first principles without reliance on empirical data, provide highly accurate predictions of molecular structures and properties. researchgate.net These calculations are used to determine the equilibrium geometry of a molecule by finding the minimum energy conformation on the potential energy surface. This yields precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, the geometry would be influenced by the electronic effects of the fluorine and amino substituents on the pyridine ring. researchgate.net

Furthermore, ab initio methods are extensively used to predict vibrational spectra (Infrared and Raman). nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies, when appropriately scaled, typically show excellent agreement with experimental spectra, aiding in the assignment of complex vibrational modes. researchgate.netcdnsciencepub.com

Table 2: Predicted Molecular Geometry Parameters for this compound Values are illustrative and based on typical geometries of substituted pyridines.

ParameterBond/AnglePredicted Value
Bond LengthC2-F1.34 Å
C5-F1.35 Å
C3-N (amine)1.38 Å
N1-C21.33 Å
N1-C61.34 Å
Bond AngleF-C2-N1117.5°
F-C5-C4118.0°
N(amine)-C3-C2121.0°

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide a view of its dynamic behavior over time. tandfonline.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes and intermolecular interactions within a larger system, such as in a solution or a condensed phase. mdpi.comresearchgate.net

Table 3: Typical Parameters for an MD Simulation of this compound in Water

ParameterValue/TypePurpose
Force FieldOPLS-AA / AMBERDefines the potential energy of the system
Solvent ModelExplicit (e.g., TIP3P water)Represents the solvent environment
System Size~3000 water moleculesSimulates bulk solvent behavior
EnsembleNPT (Isothermal-isobaric)Maintains constant pressure and temperature
Temperature298 K (25 °C)Simulates room temperature conditions
Simulation Time100 nanosecondsAllows for sampling of conformational space

MD simulations are also crucial for understanding how molecules of this compound interact with each other in a condensed phase (e.g., in a crystal or concentrated solution). These simulations can quantify the strength and nature of non-covalent interactions. For this molecule, key interactions would include hydrogen bonding between the amino group of one molecule and the pyridine nitrogen or fluorine atoms of another. The analysis of Radial Distribution Functions (RDFs) from the simulation can reveal the average distances and coordination numbers for these interactions, providing a detailed picture of the local molecular structure. dovepress.com

Prediction and Validation of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. rsc.org By mapping the potential energy surface, these methods can identify the most likely pathway a reaction will follow, from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's feasibility and rate. researchgate.netnih.gov

For this compound, theoretical calculations could be used to predict the outcomes of various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr), or reactions involving the amino group. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict which reaction sites are most reactive and under what conditions a reaction is likely to occur. For instance, the fluorine atoms activate the pyridine ring for nucleophilic attack, and computational studies can pinpoint the most susceptible positions and the energy barriers for such reactions.

Table 4: Illustrative Reaction Energy Profile for a Hypothetical N-Acetylation Reaction Relative energies calculated via DFT for a plausible reaction of this compound.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + Acetyl Chloride
Transition State+15.5Highest energy point on the reaction path
Products-10.2N-(2,5-difluoropyridin-3-yl)acetamide + HCl

Computational Elucidation of Electrophilic and Nucleophilic Attack Sites

The prediction of electrophilic and nucleophilic attack sites is a fundamental application of computational chemistry. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the electron distribution within a molecule. From this, molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO/LUMO) analyses can be derived to identify regions susceptible to attack.

For a molecule like this compound, one would expect a complex interplay of electronic effects:

The pyridine nitrogen: Typically a site of nucleophilicity.

The amino group (-NH2): A strong electron-donating group that increases the electron density of the ring, particularly at the ortho and para positions, enhancing its nucleophilicity. The lone pair on the nitrogen atom is also a primary nucleophilic center.

The fluorine atoms (-F): Highly electronegative atoms that withdraw electron density from the ring via the inductive effect, generally making the carbon atoms they are attached to more electrophilic.

A computational analysis would precisely quantify these effects, providing values for atomic charges and orbital energies to predict the most likely sites for reaction. For instance, the nitrogen of the amino group and the pyridine ring nitrogen would be expected to be primary nucleophilic centers. Electrophilic sites would likely be the carbon atoms bonded to the fluorine atoms.

Hypothetical Data on Predicted Reactivity Sites:

Atom/PositionPredicted CharacterSupporting Computational Metric
N (Pyridine Ring)NucleophilicHigh negative electrostatic potential
N (Amino Group)NucleophilicHigh HOMO coefficient, lone pair availability
C3 (Amino-bearing)Less ElectrophilicInfluenced by electron-donating amino group
C2, C5 (Fluoro-bearing)ElectrophilicSignificant positive electrostatic potential
C4, C6VariedInfluenced by resonance and inductive effects

This table is illustrative and based on general chemical principles, not on specific published computational data for this compound.

Modeling of Catalytic Cycles Involving this compound

Modeling catalytic cycles provides insight into reaction mechanisms, transition states, and energy barriers, which is invaluable for optimizing reaction conditions. If this compound were to be part of a catalytic cycle, for example as a ligand in a metal-catalyzed reaction, computational modeling could be used to:

Determine the binding energy of the amine to a metal center.

Elucidate the mechanism of key catalytic steps such as oxidative addition, reductive elimination, or migratory insertion.

Calculate the activation energies for each step to identify the rate-determining step.

Given the presence of multiple potential coordination sites (the pyridine nitrogen and the amino nitrogen), theoretical studies would be essential to predict the preferred binding mode and the resulting geometry of the catalytic complex. This structural information is directly linked to the catalyst's activity and selectivity.

Illustrative Example of a Modeled Catalytic Step:

Reaction StepReactantsTransition State Energy (kcal/mol)Products
Ligand AssociationMetal Precursor + this compound[Data Not Available]Metal-Ligand Complex
Oxidative AdditionMetal-Ligand Complex + Substrate[Data Not Available]Oxidized Metal Complex

This table represents the type of data that would be generated from a computational study of a catalytic cycle. Specific values for this compound are not available in the literature.

Reactivity and Strategic Derivatization of 2,5 Difluoropyridin 3 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring System

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 2,5-Difluoropyridin-3-amine. The pyridine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. This reactivity is further influenced by the presence of two strongly electronegative fluorine atoms, which act as good leaving groups in SNAr reactions. masterorganicchemistry.com The rate-determining step in such reactions is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Regioselectivity and Chemoselectivity in Fluorine Displacement Reactions

The structure of this compound presents two potential sites for SNAr: the fluorine atom at the C2 position and the one at the C5 position. The regioselectivity of the substitution is dictated by the relative electrophilicity of the carbon atoms to which the fluorines are attached.

C2 Position: This position is ortho to the ring's nitrogen atom. The nitrogen atom exerts a strong electron-withdrawing inductive and mesomeric effect, significantly lowering the electron density at the C2 and C6 positions. This activation makes the C2-fluorine a prime target for nucleophilic attack.

C5 Position: This position is meta to the ring nitrogen. The activating effect of the nitrogen atom is less pronounced at the meta position.

Consequently, nucleophilic attack is generally favored at the more electrophilic C2 position. This inherent regioselectivity allows for the chemoselective displacement of the C2-fluorine while leaving the C5-fluorine intact, providing a direct route to 2-substituted-3-amino-5-fluoropyridine derivatives. However, the precise selectivity can be influenced by reaction conditions and the nature of the nucleophile. For instance, sterically hindered nucleophiles might show altered selectivity, and strong bases or high temperatures could lead to di-substitution.

Influence of the Amine Functionality on SNAr Reactivity and Mechanisms

The amino group at the C3 position plays a crucial role in modulating the ring's reactivity. As a strong electron-donating group through resonance (+M effect), it increases the electron density on the pyridine ring, which generally deactivates the ring towards nucleophilic attack compared to a non-aminated pyridine.

Synthetic Transformations Involving the Amine Group

The primary amine functionality at the C3 position is a versatile handle for a wide range of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation, Alkylation, and Sulfonylation for Amine Functionalization

Standard amine chemistry can be readily applied to this compound to modify the nucleophilic -NH2 group.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding N-(2,5-difluoropyridin-3-yl)amides. This transformation is useful for installing carbonyl-containing moieties and can also serve as a protecting group strategy. reddit.com

Alkylation: The amine can be alkylated using alkyl halides, although this reaction can sometimes be challenging to control, potentially leading to over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords sulfonamides. afribary.com These derivatives are important in medicinal chemistry and can alter the physicochemical properties of the parent molecule.

Table 1: Representative Functionalization Reactions of the Amine Group
TransformationReagent ClassTypical ConditionsProduct Class
AcylationAcetyl Chloride (CH₃COCl)Pyridine or Et₃N, DCM, 0°C to RTN-(2,5-difluoropyridin-3-yl)acetamide
SulfonylationTosyl Chloride (TsCl)Pyridine, DCM, 0°C to RTN-(2,5-difluoropyridin-3-yl)-4-methylbenzenesulfonamide
Alkylation (Reductive Amination)Benzaldehyde, then NaBH(OAc)₃Dichloroethane, RTN-benzyl-2,5-difluoropyridin-3-amine

Diazotization and Subsequent Transformations for Aryl Modification

The conversion of the primary aromatic amine to a diazonium salt is a powerful strategy for introducing a wide array of substituents at the C3 position. derpharmachemica.com The reaction is typically performed by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), or with an organic nitrite like tert-butyl nitrite. researchgate.net The resulting 2,5-difluoropyridine-3-diazonium salt is a highly valuable intermediate. guidechem.com

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by various nucleophiles, often through copper-catalyzed Sandmeyer reactions or related transformations. google.comgoogle.com

Sandmeyer Reactions: Treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively. google.com

Schiemann Reaction: To replace the diazonium group with fluorine, the tetrafluoroborate (B81430) salt of the diazonium ion is typically isolated and then thermally decomposed.

Other Displacements: The diazonium group can also be replaced by an iodo group (using KI), a hydroxyl group (by heating in water), or hydrogen (using hypophosphorous acid, H₃PO₂).

Table 2: Diazotization and Subsequent Substitution Reactions
Target SubstituentKey Reagent(s)Named ReactionProduct
-ClNaNO₂, HCl; then CuClSandmeyer Reaction3-Chloro-2,5-difluoropyridine
-BrNaNO₂, HBr; then CuBrSandmeyer Reaction3-Bromo-2,5-difluoropyridine
-CNNaNO₂, H₂SO₄; then CuCNSandmeyer Reaction2,5-Difluoropyridine-3-carbonitrile
-INaNO₂, H₂SO₄; then KI-2,5-Difluoro-3-iodopyridine
-OHNaNO₂, H₂SO₄; then H₂O, Δ-2,5-Difluoropyridin-3-ol
-HNaNO₂, HCl; then H₃PO₂Dediazoniation2,5-Difluoropyridine (B1303130)

Transition Metal-Catalyzed Coupling Reactions of this compound

While SNAr reactions are effective for derivatization, transition metal-catalyzed cross-coupling reactions offer alternative and powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The this compound scaffold presents several handles for such transformations.

The activation of C-F bonds for cross-coupling is challenging but feasible, particularly on electron-deficient aromatic systems. Palladium- or nickel-based catalysts are often employed for these transformations. mdpi.com A Suzuki-Miyaura coupling , for example, could potentially be achieved between one of the C-F bonds and an organoboron reagent. researchgate.net This would likely require specialized ligands and forcing conditions due to the strength of the C-F bond. The C2-F bond would be the more probable site for oxidative addition to the metal catalyst, mirroring its higher reactivity in SNAr.

The amine group itself is a key functional handle for coupling reactions. The Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of the N-H bond with an aryl or heteroaryl halide. researchgate.netmdpi.comgoogleapis.com This reaction would yield N-aryl or N-heteroaryl derivatives of this compound, providing access to a broad range of complex structures prevalent in pharmaceuticals and materials science. The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds, and this compound can participate in these transformations in two primary ways: either by utilizing its amino group as a nucleophilic partner or by undergoing reaction at a carbon center, which typically requires prior functionalization.

For carbon-carbon bond-forming reactions like the Suzuki-Miyaura or Sonogashira couplings, the pyridine ring must first be equipped with a suitable leaving group, such as a halide (Br, I) or a triflate. wikipedia.orglibretexts.org The C-F bonds are generally robust, so functionalization occurs at other positions. Research has demonstrated that the vacant C-H positions on the 2,5-difluoropyridine core can be selectively metalated and subsequently converted to halides, providing the necessary handle for cross-coupling. researchgate.net The reactivity in such couplings generally follows the order I > Br > Cl. libretexts.org

The Suzuki-Miyaura coupling allows for the formation of C-C bonds between a halogenated derivative of this compound and an organoboron compound, such as a boronic acid or ester. libretexts.orgresearchgate.net This reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base. libretexts.orgnih.gov

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and a halogenated this compound derivative. wikipedia.orgnih.gov This reaction employs a palladium catalyst and often a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org

Conversely, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org In this context, this compound can act directly as the nucleophilic amine partner, reacting with various aryl or heteroaryl halides (or triflates). libretexts.orgorganic-chemistry.org This palladium-catalyzed process involves the oxidative addition of the aryl halide to the palladium catalyst, coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgjk-sci.com

Table 1: Representative Conditions for Cross-Coupling Reactions Involving Aminopyridine Scaffolds
Reaction TypeCoupling PartnersTypical Catalyst/Ligand SystemBaseSolventReference
Suzuki-Miyaura(Bromo/Iodo)-2,5-difluoropyridin-3-amine + Arylboronic AcidPd(OAc)₂, Pd₂(dba)₃ / SPhos, XPhos, PPh₃K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene, DMF libretexts.orgnih.govharvard.edumdpi.com
Sonogashira(Bromo/Iodo)-2,5-difluoropyridin-3-amine + Terminal AlkynePdCl₂(PPh₃)₂, Pd(PPh₃)₄ / CuIEt₃N, DiethylamineTHF, DMF wikipedia.orglibretexts.org
Buchwald-HartwigThis compound + Aryl Bromide/IodidePd(OAc)₂, Pd₂(dba)₃ / BINAP, DPPF, XantphosNaOtBu, Cs₂CO₃, LHMDSToluene, Dioxane, THF wikipedia.orgjk-sci.comnih.gov

C-H Activation and Functionalization Strategies

Direct C-H activation has become a paramount strategy for molecular derivatization, avoiding the need for pre-functionalized starting materials. youtube.com For this compound, two primary strategies are viable: direct metalation based on the inherent acidity of the ring's C-H bonds and directing group-assisted functionalization.

The amino group (-NH2) can serve as a potent directing group, guiding a transition metal catalyst to selectively activate a proximal C-H bond. nih.gov In the case of this compound, the amino group at the C-3 position can direct the metalation and subsequent functionalization of the C-4 position through the formation of a stable five-membered cyclometalated intermediate. nih.gov This approach has been successfully applied to a wide range of transformations, including arylation, alkenylation, and amidation, using catalysts based on palladium, rhodium, and ruthenium. nih.govmdpi.com

Furthermore, studies on the 2,5-difluoropyridine core have shown that regioselective metalation at vacant positions is possible by employing strong bases like lithium amides. researchgate.net This deprotonation creates a nucleophilic carbon center that can be trapped with various electrophiles, allowing for the introduction of new functional groups. The precise site of metalation can be controlled by the strategic use of other substituents that may act as neighboring activating or screening groups. researchgate.net

Table 2: Strategies for C-H Functionalization of the this compound Core
StrategyDescriptionTarget PositionKey ReagentsReference
Amine-Directed C-H ActivationThe -NH₂ group coordinates to a transition metal, directing C-H cleavage at the ortho position.C-4Pd(II), Rh(III), or Ru(II) catalysts nih.govnih.gov
Direct C-H MetalationA strong base deprotonates an acidic C-H bond, followed by reaction with an electrophile.C-4 or C-6Butyllithium or other strong bases; various electrophiles researchgate.net

Exploration of Photochemical and Electrochemical Reactivity

Modern synthetic chemistry increasingly leverages light and electricity to drive chemical transformations under mild conditions, offering unique reactivity pathways.

Photochemical reactivity , particularly through visible-light photoredox catalysis, presents numerous opportunities for the derivatization of this compound. researchgate.net This methodology uses a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to generate highly reactive radical intermediates. mdpi.com For instance, photochemically generated trifluoromethyl radicals (•CF3) or other alkyl radicals can add to the electron-deficient pyridine ring of this compound. mdpi.com The regioselectivity of this addition would be governed by the electronic landscape of the heterocycle, with addition likely occurring at the most electron-rich positions not occupied by fluorine.

Electrochemical synthesis provides an alternative, reagent-free method for activation. nih.gov The amino group of this compound is susceptible to electrochemical oxidation. This can lead to the formation of aminium radical cations, which can then undergo further reactions. tue.nl Based on established electrochemical reactions of amines, it is plausible that this compound could be electrochemically coupled with thiols to form sulfonamides or oxidized to form imines or other nitrogen-containing functional groups. nih.govtue.nl Such methods are considered environmentally benign as they use electrons as a "traceless" reagent, with hydrogen often being the only byproduct. tue.nl

Advanced Applications and Functional Materials Derived from 2,5 Difluoropyridin 3 Amine

Role as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of 2,5-difluoropyridin-3-amine, conferred by its nucleophilic amino group and the pyridine (B92270) ring activated by electron-withdrawing fluorine atoms, makes it an exemplary building block for the synthesis of complex organic molecules.

Construction of Novel Heterocyclic Scaffolds and Chemical Libraries

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Aminopyridines serve as foundational scaffolds for a vast array of biologically active molecules, including kinase inhibitors and therapeutic agents for neurodegenerative disorders. nih.govanjs.edu.iq The structure of this compound offers multiple reaction pathways for the construction of diverse molecular architectures.

The primary amine group is a versatile handle for various chemical transformations. It can readily undergo reactions such as acylation, sulfonylation, and condensation with carbonyl compounds to form amides, sulfonamides, and imines, respectively. These reactions are fundamental steps in building more elaborate structures. For instance, the condensation of aminopyridines with different aldehydes and ketones is a common strategy to produce Schiff bases, which can then be cyclized to form fused heterocyclic rings like oxazepines and tetrazoles. anjs.edu.iq

Furthermore, the fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups (e.g., alkoxy, aryloxy, or other amino groups) at the C2 and C5 positions, providing a powerful tool for diversifying the molecular scaffold. This dual reactivity—at the amine group and the fluorinated ring positions—is particularly valuable for generating chemical libraries. nih.gov By systematically varying the reactants that engage with these sites, chemists can produce a large collection of related but structurally distinct compounds for high-throughput screening in drug discovery programs. For example, substituted pyridin-3-amine derivatives are key components in the design of multi-target protein kinase inhibitors for cancer therapy. nih.govnih.gov

Table 1: Potential Reactions for Scaffold Diversification

Reactive Site Reaction Type Potential Reagents Resulting Structure
3-Amino Group Acylation Acid Chlorides, Anhydrides Amides
3-Amino Group Sulfonylation Sulfonyl Chlorides Sulfonamides
3-Amino Group Condensation Aldehydes, Ketones Imines (Schiff Bases)
C2/C5-Fluorine SNAr Alcohols, Phenols, Amines Ethers, Substituted Amines

Applications in Asymmetric Synthesis Utilizing Chiral Derivatives

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral amines and their derivatives are frequently employed as ligands for transition metal catalysts that mediate enantioselective reactions. strem.commdpi.com The structure of this compound is well-suited for the design of novel chiral ligands.

By reacting the amine group with a chiral auxiliary or by synthesizing the molecule from chiral precursors, it is possible to generate chiral derivatives of this compound. These derivatives can then serve as bidentate ligands, coordinating to a metal center through both the pyridine nitrogen and the nitrogen of the modified amino group. The C2 symmetry in ligands, for instance, has proven to be a highly effective design principle in asymmetric catalysis. nih.govrsc.org

The fluorine atoms at the C2 and C5 positions play a crucial role in this context. As strong electron-withdrawing groups, they significantly modulate the electronic properties of the pyridine ring. This electronic tuning affects the Lewis basicity of the coordinating nitrogen atoms and, consequently, the reactivity and selectivity of the metal catalyst to which the ligand is bound. While specific applications of chiral derivatives of this compound in asymmetric catalysis are an emerging area of research, the foundational principles of ligand design strongly suggest its potential. Chiral vicinal diamine ligands, for example, are highly effective in asymmetric transfer hydrogenation and various cross-coupling reactions. strem.com The rigid backbone and tunable electronic nature of the this compound scaffold make it a promising candidate for developing the next generation of ligands for such transformations.

Integration into Polymeric and Supramolecular Architectures

Beyond its use in synthesizing discrete small molecules, this compound is a valuable component for constructing larger, functional assemblies such as polymers and supramolecular structures.

Monomer Applications in Polymer Chemistry for Advanced Material Properties

Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. The properties of these materials can be finely tuned by altering the chemical structure of their monomeric units. The incorporation of fluorine-containing monomers is a well-established strategy to impart desirable characteristics such as improved solubility, enhanced thermal stability, higher optical transparency, and lower dielectric constants. mdpi.commdpi.comresearchgate.net

This compound, being a difunctional molecule (a diamine equivalent in polycondensation reactions), is an excellent candidate as a monomer for creating novel fluorinated aromatic polymers. It can undergo polycondensation reactions with diacyl chlorides or dicarboxylic acids to form fluorinated polyamides. The unsymmetrical nature of the monomer, along with the bulky fluorine atoms, would likely disrupt polymer chain packing, leading to amorphous materials with enhanced solubility in organic solvents. mdpi.com This is a significant advantage, as it facilitates the processing of these polymers into films and coatings via solution-casting. mdpi.com

Table 2: Predicted Properties of Polymers Derived from this compound

Property Influencing Factor Anticipated Advantage
Solubility Asymmetric structure; fluorine atoms disrupt packing Soluble in common organic solvents, enabling easier processing. mdpi.com
Thermal Stability Strong C-F bonds; aromatic backbone High decomposition temperatures, suitable for high-temp applications.
Optical Properties Fluorine reduces charge-transfer interactions High optical transparency and low yellowness index. mdpi.com

| Dielectric Constant | Low polarizability of C-F bond | Low dielectric constant, useful for microelectronics. researchgate.net |

Self-Assembly Studies and Molecular Recognition Phenomena

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. harvard.edu this compound possesses several key features that enable it to participate in self-assembly and molecular recognition.

The primary driving force for the self-assembly of this molecule is hydrogen bonding. mdpi.com The amine group (-NH₂) contains two hydrogen bond donors, while the lone pair of electrons on the pyridine nitrogen atom acts as a strong hydrogen bond acceptor. This donor-acceptor pattern can lead to the formation of predictable supramolecular motifs, such as chains or tapes.

Additionally, the fluorine atoms can participate in weaker, yet structurally significant, non-covalent interactions. These include C–H···F hydrogen bonds and halogen-halogen interactions, which can provide further stability and directionality to the assembled architecture. acs.orgnih.gov The interplay of these various intermolecular forces can guide the assembly of this compound into complex, three-dimensional networks. Such ordered structures are of interest for developing crystalline materials with tailored properties, including porous materials for storage or separation, and organic materials with unique optoelectronic characteristics. chemrxiv.org

Utility in Catalysis and Ligand Design

The design of ligands is central to the field of homogeneous catalysis, as the ligand sphere around a metal center dictates its catalytic activity, selectivity, and stability. Pyridine-amine scaffolds, such as dipyridylamine and terpyridine, are widely recognized as privileged structures in coordination chemistry and catalysis. nih.govrsc.org

This compound serves as a precursor to a bidentate N,N'-ligand, capable of chelating to a metal ion via the pyridine nitrogen and the exocyclic amine nitrogen. The resulting five-membered chelate ring is a stable arrangement found in many successful catalysts.

The most significant contribution of the this compound scaffold to ligand design is its unique electronic profile. The two fluorine atoms are powerful electron-withdrawing groups, which decrease the electron density on the pyridine ring. This has several important consequences for a metal complex:

Modulated Lewis Basicity: The nitrogen donors become less basic, which can affect the binding affinity for different metal ions and influence the redox potential of the metal center.

Enhanced Stability: The electron-deficient nature of the ligand can make the resulting metal complex more resistant to oxidation.

Tuned Catalytic Activity: By altering the electronic environment of the metal, the ligand can directly influence the key steps of a catalytic cycle, such as oxidative addition and reductive elimination.

This ability to electronically tune the metal center is critical for optimizing catalytic performance. While the direct application of this compound as a ligand is a developing field, its structure is analogous to many ligands used in important catalytic processes, including photoredox reactions and palladium-catalyzed cross-coupling. rsc.orgnih.gov

Development of Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. Chiral ligands, which coordinate to a metal center to create a chiral catalytic environment, are instrumental in achieving high enantioselectivity. Pyridine-containing molecules are frequently employed as core structures for these ligands due to their strong coordinating ability and the synthetic versatility of the pyridine ring. acs.orgacs.org

While direct examples of chiral ligands synthesized from this compound are not extensively documented in publicly available research, the principles of ligand design suggest its potential as a valuable precursor. The amine functionality at the 3-position serves as a convenient handle for the introduction of chiral auxiliaries or for the construction of more complex ligand architectures. For instance, reaction of the amino group with chiral epoxides or acids can generate chiral amino alcohol or amide functionalities, which are common features in successful chiral ligands.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. Chiral amines and their derivatives are among the most successful classes of organocatalysts. Pyrrolidine-based organocatalysts, for instance, have been extensively studied and applied in a wide range of asymmetric transformations. mdpi.comnih.gov

Derivatives of this compound hold promise for applications in organocatalysis. The basicity of the pyridine nitrogen, while reduced by the fluorine substituents, can still play a role in activating substrates through hydrogen bonding or proton transfer. More significantly, the amino group can be readily converted into other functional groups known to be effective in organocatalysis, such as thioureas, squaramides, or more complex chiral secondary or tertiary amines. mdpi.comnih.gov

For example, condensation of this compound with a chiral aldehyde or ketone could lead to the formation of chiral imines, which can act as catalysts in their own right or serve as intermediates for the synthesis of more complex chiral diamine structures. These catalysts could potentially be employed in asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. The fluorinated pyridine backbone could influence the catalyst's solubility, stability, and stereodirecting ability. While specific studies on organocatalysts derived directly from this compound are not yet prevalent, the foundational principles of organocatalyst design suggest a fertile ground for future research. acs.org

Photophysical and Electronic Properties of this compound Derivatives

The introduction of fluorine atoms and an amino group onto a pyridine ring significantly alters its electronic structure, leading to interesting photophysical and electronic properties in its derivatives. These properties can be harnessed for the development of advanced functional materials for applications in materials science and optoelectronics.

Luminescence and Fluorescence Studies in Materials Science Contexts

Fluorescent organic molecules are of great interest for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. The fluorescence properties of pyridine derivatives are highly tunable through chemical modification. nih.gov The amino group in this compound can act as an electron-donating group, which, in conjunction with the electron-withdrawing pyridine ring, can create a "push-pull" system upon further derivatization. Such systems often exhibit strong intramolecular charge transfer (ICT) characteristics, which can lead to intense and solvatochromic fluorescence. chemrxiv.org

By reacting this compound with various aromatic or heteroaromatic aldehydes, ketones, or acyl chlorides, a wide range of conjugated molecules could be synthesized. The photophysical properties of these new compounds, including their absorption and emission spectra, quantum yields, and fluorescence lifetimes, would be of significant interest for the development of novel luminescent materials. The fluorine atoms could enhance the photostability and volatility of these materials, which are desirable properties for device applications. mdpi.com

Advanced Optoelectronic Material Development

The unique electronic properties of fluorinated pyridine derivatives make them attractive candidates for use in advanced optoelectronic devices. The high electron affinity of the pyridine ring, further enhanced by the fluorine substituents, suggests that derivatives of this compound could function as electron-transporting or electron-accepting materials in organic electronic devices. researchgate.net

In the field of organic photovoltaics (OPVs), donor-acceptor type conjugated molecules are crucial for efficient charge separation and transport. Derivatives of this compound could be incorporated as the acceptor moiety in such systems. For example, a donor-acceptor molecule synthesized from dodecyl substituted diphenylamine (B1679370) (donor) and a cyano-pyridyl moiety (acceptor) exhibited a low electrochemical band gap, which is beneficial for photovoltaic applications. researchgate.net

Furthermore, the ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through chemical modification of the this compound core is a key advantage. This allows for the rational design of materials with tailored electronic properties to match the requirements of specific optoelectronic devices, such as OLEDs, OPVs, and organic field-effect transistors (OFETs). The development of novel semiconductor structures based on such tailored organic molecules is an active area of research with the potential for significant technological impact. researchgate.net

Future Directions and Emerging Research Avenues for 2,5 Difluoropyridin 3 Amine Research

The continued exploration of 2,5-Difluoropyridin-3-amine and its derivatives is poised to unlock new opportunities in medicinal chemistry, materials science, and synthetic methodology. The unique electronic properties conferred by the fluorine atoms, combined with the synthetic versatility of the aminopyridine scaffold, make it a fertile ground for future research. The following sections outline key areas where emerging research is expected to drive innovation and expand the utility of this important chemical entity.

Q & A

Q. What are the common synthetic routes for preparing 2,5-difluoropyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated pyridinamines typically involves halogenation, amination, or cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling (as described in ) can be adapted by substituting boronic acids with fluorine-containing precursors. Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.
  • Temperature : Reflux conditions (~110°C) improve reaction completion.
  • Solvent : Toluene/water biphasic systems enhance solubility and reduce side reactions.
    Yield optimization requires precise stoichiometry (e.g., 1.2 equivalents of fluorinated boronic acid) and inert atmosphere control to prevent oxidation .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Fluorine atoms induce splitting patterns; pyridine ring protons appear as doublets (δ 6.5–8.5 ppm). ¹⁹F NMR can confirm fluorine positions (δ -110 to -160 ppm).
  • HRMS : Exact mass determination (e.g., molecular formula C₅H₅F₂N₂, expected m/z 130.04) resolves ambiguities.
  • IR spectroscopy : N-H stretching (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) validate functional groups.
    Cross-referencing with databases (e.g., PubChem, ) ensures consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for fluorinated pyridinamine derivatives?

Methodological Answer: Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from:

  • Solvent effects : Deuterated DMSO vs. CDCl₃ alters hydrogen bonding and peak positions.
  • Dynamic exchange : Amino protons in NH₂ groups may broaden peaks; use variable-temperature NMR.
  • Impurities : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) improves purity.
    Refer to protocols in for systematic data contradiction analysis, including iterative hypothesis testing and spectral simulation tools .

Q. What strategies optimize regioselectivity during fluorine substitution in pyridine derivatives?

Methodological Answer: Regioselectivity is governed by:

  • Directing groups : NH₂ at position 3 (as in this compound) directs electrophilic substitution to positions 2 and 5.
  • Reagent choice : Use Selectfluor® for controlled fluorination or DAST (diethylaminosulfur trifluoride) for deoxyfluorination.
  • Temperature : Low temperatures (-78°C) favor kinetic control over thermodynamic outcomes.
    DFT calculations (as in ) predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. How does fluorination impact the compound’s pharmacokinetic properties in drug discovery?

Methodological Answer: Fluorine atoms enhance:

  • Lipophilicity : LogP increases by ~0.25 per fluorine, improving membrane permeability ().
  • Metabolic stability : C-F bonds resist cytochrome P450 oxidation.
  • Binding affinity : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins (e.g., kinase inhibitors).
    In vitro assays (e.g., microsomal stability tests) and molecular docking () validate these effects .

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Feasible Synthetic Routes

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